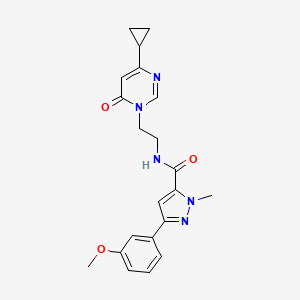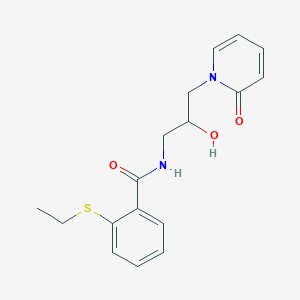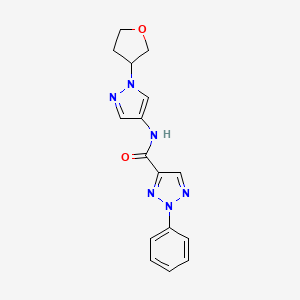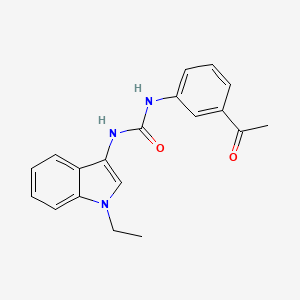![molecular formula C23H16Cl2N2O3 B2975880 3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 342615-08-1](/img/structure/B2975880.png)
3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazole rings are found in many biologically active molecules and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of isoxazoles is planar due to the sp2 hybridization of all its atoms . The dichlorophenyl and diphenyl groups likely add significant complexity to the molecule’s structure.Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The specific reactions that “3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” can undergo would depend on its exact structure.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, dichlorophenyl isoxazoles have a molecular weight of around 214.05 .科学的研究の応用
Synthesis and Evaluation for Anti-stress Applications
A study on the synthesis of a series of 2,3-diphenyl-5-(naphthalen-1-yl)-4H-2,3,3a,5,6,6a-hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives explored their potential as anti-stress agents. Through 1,3-dipolar cycloaddition reactions, these derivatives demonstrated significant anti-stress activity in models of immobilization-induced acute stress in mice, suggesting their potential as lead molecules for developing new anti-stress medications (Badru, Anand, & Singh, 2012).
Photoluminescent Materials Development
In the field of materials science, the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has been reported. These materials exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Solar Cell Performance Enhancement
A novel approach to enhancing solar cell performance involves controlling the internal dipole change in organic photovoltaic polymers. The synthesis of polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units showed that the power conversion efficiencies of these materials were strongly correlated with the change in the dipole moment from the ground to the excited state, indicating a new strategy for improving solar cell efficiencies (Carsten et al., 2012).
Antimicrobial Applications
Research into the antimicrobial properties of novel compounds has led to the synthesis of azaimidoxy compounds, such as 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, which exhibit potential as chemotherapeutic agents. These compounds were synthesized through diazotization reactions followed by coupling with 2-hydroxy-1H-isoindole-1,3(2H)-dione or 1-hydroxypyrrolidine-2,5-dione, showcasing their promise in antimicrobial applications (Jain, Nagda, & Talesara, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3/c24-14-11-12-17(18(25)13-14)20-19-21(30-27(20)16-9-5-2-6-10-16)23(29)26(22(19)28)15-7-3-1-4-8-15/h1-13,19-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOJSWOILFOYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)

![4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)


![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2975808.png)
![1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2975809.png)

![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)
![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)
